molecular formula C24H26O2Sn B14380087 Ethyl 4-(triphenylstannyl)butanoate CAS No. 89741-52-6

Ethyl 4-(triphenylstannyl)butanoate

Cat. No.: B14380087
CAS No.: 89741-52-6
M. Wt: 465.2 g/mol
InChI Key: ZIOHMUXANYRMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(triphenylstannyl)butanoate is an organotin compound that features a tin atom bonded to three phenyl groups and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(triphenylstannyl)butanoate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of triphenyltin chloride with ethyl 4-bromobutanoate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(triphenylstannyl)butanoate undergoes several types of chemical reactions, including:

    Oxidation: The tin atom can be oxidized to higher oxidation states.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triphenylstannyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester group.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products

    Oxidation: Products include tin oxides and modified esters.

    Reduction: The primary product is ethyl 4-hydroxybutanoate.

    Substitution: Various organotin compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(triphenylstannyl)butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential in drug development, particularly in the design of organotin-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(triphenylstannyl)butanoate involves its interaction with various molecular targets. The tin atom can coordinate with different ligands, influencing the reactivity of the compound. In biological systems, it may interact with enzymes or proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(trimethylstannyl)butanoate
  • Ethyl 4-(tributylstannyl)butanoate
  • Ethyl 4-(triphenylsilyl)butanoate

Uniqueness

Ethyl 4-(triphenylstannyl)butanoate is unique due to the presence of the triphenylstannyl group, which imparts distinct reactivity and stability compared to other organotin compounds. Its structural features make it particularly useful in specific synthetic applications and research contexts.

Properties

CAS No.

89741-52-6

Molecular Formula

C24H26O2Sn

Molecular Weight

465.2 g/mol

IUPAC Name

ethyl 4-triphenylstannylbutanoate

InChI

InChI=1S/C6H11O2.3C6H5.Sn/c1-3-5-6(7)8-4-2;3*1-2-4-6-5-3-1;/h1,3-5H2,2H3;3*1-5H;

InChI Key

ZIOHMUXANYRMJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.